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Compound of Interest

Compound Name: Nickel-cobalt

Cat. No.: B8461503 Get Quote

This guide provides troubleshooting advice and frequently asked questions (FAQs) for

researchers, scientists, and drug development professionals working with X-ray Photoelectron

Spectroscopy (XPS) analysis of nickel-cobalt (Ni-Co) mixed oxides.

Frequently Asked Questions (FAQs) &
Troubleshooting
Here we address specific issues you may encounter during the deconvolution of Ni 2p and Co

2p spectra.

Q1: Why do the Ni 2p and Co 2p spectra from my nickel-cobalt oxide sample look so complex

and broad?

A: The complexity arises from several overlapping physical phenomena. Unlike simple

elemental peaks, the spectra of 3d transition metals like nickel and cobalt are intricate due to:

Multiplet Splitting: The interaction between the unpaired electrons in the 3d shell and the

core hole created during photoemission splits the main peak into multiple components, even

for a single oxidation state.[1]

Shake-up Satellites: These are characteristic energy loss features that appear at higher

binding energies than the main peaks.[2][3] They result from multielectron excitations where

a valence electron is promoted to a higher energy level simultaneously with the core electron
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emission.[2] The intensity and position of these satellites are highly sensitive to the chemical

state and can be used as a fingerprint for different species.

Mixed Oxidation States: Your sample likely contains a mixture of Ni²⁺/Ni³⁺ and Co²⁺/Co³⁺

species, each contributing its own complex multiplet-split spectrum and satellite features.[3]

[4]

Surface Species: The high surface sensitivity of XPS means that surface hydroxides (M-OH)

and oxyhydroxides (M-OOH) are often detected in addition to the bulk oxide. These species

have distinct binding energies and spectral shapes.[2][5]

Q2: How can I distinguish between different oxidation states (e.g., Ni²⁺ vs. Ni³⁺)?

A: Differentiating oxidation states requires a multi-faceted approach, as simple binding energy

shifts can be misleading.[6]

Binding Energy (BE) Position: While there is overlap, Ni³⁺ species generally appear at a

slightly higher binding energy (856.1 eV) compared to Ni²⁺ species (855.1 eV). Similarly, for

cobalt, Co²⁺ peaks are found at higher binding energies (781.0 eV) than Co³⁺ peaks (779.6

eV).[3]

Satellite Structure Analysis: The satellite peaks are crucial for identification. For instance, the

intensity and energy separation of shake-up satellites differ significantly between Ni²⁺ and

Ni³⁺.[3]

Peak-on-Satellite Ratio (SR): The intensity ratio between the main core level peak and its

associated satellite peak is a powerful diagnostic tool. For nickel, Ni³⁺ species (like NiOOH)

have a much higher SR value (3.0 - 4.0) than Ni²⁺ species (1.2 - 1.9).[2][5] A similar trend is

observed for cobalt, where Co³⁺ has a higher SR than Co²⁺.[2][5]

Q3: My peak fitting procedure fails to converge or gives a poor fit. What are some common

mistakes?

A: This is a common issue due to the spectral complexity. Here are some troubleshooting

steps:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubs.acs.org/doi/10.1021/acsomega.4c05082
https://www.researchgate.net/figure/High-resolution-XPS-spectra-for-the-Ni-2p-a-Co-2p-b-and-O-1s-c-of-the-IH-NiCo-2-O_fig4_317783757
https://www.researchgate.net/figure/PS-spectra-of-the-a-Co-2p-b-Ni-2p-c-O-1s-and-d-S-2p-peaks-of-NiCo2O4-black_fig4_272359622
https://pubs.acs.org/doi/10.1021/acsomega.4c05082
https://pmc.ncbi.nlm.nih.gov/articles/PMC11447992/
https://pubs.acs.org/doi/10.1021/acsnano.4c03964
https://www.researchgate.net/figure/High-resolution-XPS-spectra-for-the-Ni-2p-a-Co-2p-b-and-O-1s-c-of-the-IH-NiCo-2-O_fig4_317783757
https://www.researchgate.net/figure/High-resolution-XPS-spectra-for-the-Ni-2p-a-Co-2p-b-and-O-1s-c-of-the-IH-NiCo-2-O_fig4_317783757
https://pubs.acs.org/doi/10.1021/acsomega.4c05082
https://pmc.ncbi.nlm.nih.gov/articles/PMC11447992/
https://pubs.acs.org/doi/10.1021/acsomega.4c05082
https://pmc.ncbi.nlm.nih.gov/articles/PMC11447992/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8461503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Insufficient Components: Using a single peak to fit an entire envelope is often incorrect. A

single oxidation state like Ni²⁺ in NiO may require two or more peaks for the main 2p₃/₂

region, plus additional peaks for the satellite structures.[2][5] For mixed oxides like NiCo₂O₄,

even more components are needed to account for oxides and hydroxides.[2]

Unconstrained Parameters: Do not allow all parameters (peak position, FWHM, area) to vary

freely, as this can lead to a mathematically correct but physically meaningless fit. Use known

values from literature to constrain the binding energy separations and relative area ratios of

multiplet components.

Incorrect Background: Use a Shirley or Tougaard background, which is appropriate for

transition metal oxides, rather than a simple linear background.

Ignoring Satellites: The satellite peaks must be included in the fit. Attempting to fit only the

main peak region while ignoring the broad satellite features will result in a poor background

shape and an inaccurate fit.

Q4: How do I perform charge correction for my insulating mixed-oxide sample?

A: For insulating samples, surface charging can shift the entire spectrum to higher binding

energies. The standard procedure is to use the adventitious carbon C 1s peak as an internal

reference. The main C-C/C-H component of the C 1s spectrum should be set to a binding

energy of 284.8 eV or 285.0 eV, and the same energy shift should be applied to all other

spectra, including the Ni 2p and Co 2p regions.[1][2]

Quantitative Data: Binding Energies for Ni & Co
Species
The following table summarizes approximate binding energies (BE) for the 2p₃/₂ peak and key

satellite features for various nickel and cobalt species. Note that these values can vary slightly

depending on the specific material composition and instrument calibration.[2][7]
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Species
Oxidation
State

Component
Approx.
Binding
Energy (eV)

Reference(s)

Nickel

NiO Ni²⁺ Main Peak 1 855.1 - 856.0 [3][5]

Main Peak 2 ~858.0 [5]

Shake-up

Satellite
861.2 [3]

Ni(OH)₂ Ni²⁺ Main Peak 856.1 - 857.0 [5][8]

NiOOH Ni³⁺ Main Peak 856.1 - 858.1 [3][7]

NiCo₂O₄ Ni²⁺ Main Peak 855.1 [3]

NiCo₂O₄ Ni³⁺ Main Peak 856.1 [3]

Cobalt

CoO Co²⁺ Main Peak ~781.0 [3][9]

Shake-up

Satellite
~787.0 [5]

Co₃O₄ Co²⁺ & Co³⁺ Co³⁺ Main Peak 779.6 - 780.2 [3][5]

Co²⁺ Main Peak

1
781.0 - 782.1 [3][5]

Co²⁺ Main Peak

2
~783.1 [5]

Shake-up

Satellite
787.0 - 790.8 [5]

Co(OH)₂ Co²⁺ Main Peak
Multiplet

Structure
[2][9]

NiCo₂O₄ Co³⁺ Main Peak 779.6 [3]

NiCo₂O₄ Co²⁺ Main Peak 781.0 [3]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.researchgate.net/figure/High-resolution-XPS-spectra-for-the-Ni-2p-a-Co-2p-b-and-O-1s-c-of-the-IH-NiCo-2-O_fig4_317783757
https://pmc.ncbi.nlm.nih.gov/articles/PMC11447992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11447992/
https://www.researchgate.net/figure/High-resolution-XPS-spectra-for-the-Ni-2p-a-Co-2p-b-and-O-1s-c-of-the-IH-NiCo-2-O_fig4_317783757
https://pmc.ncbi.nlm.nih.gov/articles/PMC11447992/
https://www.researchgate.net/publication/230267646_XPS_study_of_oxides_formed_on_nickel-base_alloys_in_high-temperature_and_high-pressure_water
https://www.researchgate.net/figure/High-resolution-XPS-spectra-for-the-Ni-2p-a-Co-2p-b-and-O-1s-c-of-the-IH-NiCo-2-O_fig4_317783757
https://www.surfacesciencewestern.com/wp-content/uploads/2013/02/ss06_biesinger.pdf
https://www.researchgate.net/figure/High-resolution-XPS-spectra-for-the-Ni-2p-a-Co-2p-b-and-O-1s-c-of-the-IH-NiCo-2-O_fig4_317783757
https://www.researchgate.net/figure/High-resolution-XPS-spectra-for-the-Ni-2p-a-Co-2p-b-and-O-1s-c-of-the-IH-NiCo-2-O_fig4_317783757
https://www.researchgate.net/figure/High-resolution-XPS-spectra-for-the-Ni-2p-a-Co-2p-b-and-O-1s-c-of-the-IH-NiCo-2-O_fig4_317783757
http://www.xpsfitting.com/2012/01/cobalt.html?m=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC11447992/
https://www.researchgate.net/figure/High-resolution-XPS-spectra-for-the-Ni-2p-a-Co-2p-b-and-O-1s-c-of-the-IH-NiCo-2-O_fig4_317783757
https://pmc.ncbi.nlm.nih.gov/articles/PMC11447992/
https://www.researchgate.net/figure/High-resolution-XPS-spectra-for-the-Ni-2p-a-Co-2p-b-and-O-1s-c-of-the-IH-NiCo-2-O_fig4_317783757
https://pmc.ncbi.nlm.nih.gov/articles/PMC11447992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11447992/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11447992/
https://pubs.acs.org/doi/10.1021/acsomega.4c05082
http://www.xpsfitting.com/2012/01/cobalt.html?m=1
https://www.researchgate.net/figure/High-resolution-XPS-spectra-for-the-Ni-2p-a-Co-2p-b-and-O-1s-c-of-the-IH-NiCo-2-O_fig4_317783757
https://www.researchgate.net/figure/High-resolution-XPS-spectra-for-the-Ni-2p-a-Co-2p-b-and-O-1s-c-of-the-IH-NiCo-2-O_fig4_317783757
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8461503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: Sample Preparation for Powdered Ni-Co
Oxides
Proper sample handling is critical to avoid surface contamination.[10][11]

Objective: To mount a powdered sample for XPS analysis while minimizing surface

contamination and ensuring good electrical contact to prevent charging.

Methods:

Method A: Pressing into Indium Foil (Recommended)

Use clean tweezers to handle a small piece of high-purity indium foil.

Place a small amount of the Ni-Co oxide powder onto the center of the foil.

Fold the foil over the powder and press firmly with a clean spatula or press.

Unfold the foil. The powder should be embedded securely into the soft indium surface.

Mount the foil onto the XPS sample holder using conductive tape or clips.

Method B: Drop Casting

Disperse a small amount of the powder in a volatile, high-purity solvent (e.g., ethanol,

isopropanol) via sonication.[12]

Drop-cast the suspension onto a clean, conductive substrate like a silicon wafer.[10]

Allow the solvent to evaporate completely in a clean environment or under vacuum.[12]

Mount the substrate onto the XPS sample holder.

Method C: Conductive Carbon Tape

Affix a piece of double-sided conductive carbon tape to the sample holder.
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Gently press the powder onto the sticky surface of the tape.

Use a gentle stream of nitrogen gas to blow off any loose powder that could contaminate

the XPS vacuum chamber.[12] This method is simplest but may lead to more surface

contamination and charging issues.

Protocol 2: XPS Deconvolution Workflow
Objective: To accurately determine the chemical states and their relative quantities from high-

resolution Ni 2p and Co 2p spectra.

Data Acquisition: Collect high-resolution spectra for Ni 2p, Co 2p, O 1s, and C 1s regions

using a monochromatic Al Kα X-ray source. Use a low pass energy (e.g., 20-50 eV) to

achieve better energy resolution.[2]

Energy Calibration: Perform charge correction on all spectra by shifting the adventitious C 1s

peak to 284.8 eV.[1]

Background Subtraction: Apply a Shirley or Tougaard background to the Ni 2p and Co 2p

spectra, ensuring the background endpoints are set appropriately wide to include all satellite

features.

Component Identification: Based on literature and the reference table above, identify the

likely species present (e.g., Ni²⁺, Ni³⁺, Co²⁺, Co³⁺, hydroxides, and their satellites).

Peak Fitting (Deconvolution):

Begin by fitting the most well-defined reference spectra (e.g., Co₃O₄ or NiO if you have

standards).

For the mixed oxide, use multiple peaks for each chemical state. Constrain the peak

positions, separations, and full-width at half-maximum (FWHM) values based on

established literature values.[1][2]

Fit the main 2p₃/₂ region and all associated satellite peaks simultaneously.

Ensure the spin-orbit splitting and area ratio for the 2p₃/₂ and 2p₁/₂ components are

constrained correctly.
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Quantification: Calculate the relative percentage of each chemical state from the area of its

corresponding fitted peaks.

Visualizations
XPS Analysis Workflow
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1. Sample Preparation
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Caption: Workflow for XPS analysis of Ni-Co oxides.
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Species-Spectra Relationship Diagram
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Caption: Relationship between chemical species and XPS features.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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